molecular formula C16H18BrNO2 B5836818 (3-bromobenzyl)(2,3-dimethoxybenzyl)amine

(3-bromobenzyl)(2,3-dimethoxybenzyl)amine

Cat. No. B5836818
M. Wt: 336.22 g/mol
InChI Key: YZHQSNGCVGQQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromobenzyl)(2,3-dimethoxybenzyl)amine, also known as BDB, is a psychoactive compound that belongs to the class of phenethylamines. It was first synthesized in the 1990s and has gained popularity in recent years due to its potential use in scientific research. BDB has been shown to have a similar structure and mechanism of action to other psychoactive compounds such as MDMA.

Mechanism of Action

(3-bromobenzyl)(2,3-dimethoxybenzyl)amine works by increasing the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased feelings of happiness, sociability, and empathy.
Biochemical and Physiological Effects
(3-bromobenzyl)(2,3-dimethoxybenzyl)amine has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as body temperature. (3-bromobenzyl)(2,3-dimethoxybenzyl)amine has also been shown to increase levels of certain hormones such as cortisol and prolactin.

Advantages and Limitations for Lab Experiments

One advantage of using (3-bromobenzyl)(2,3-dimethoxybenzyl)amine in lab experiments is that it has a similar structure and mechanism of action to other psychoactive compounds such as MDMA. This makes it a useful tool for studying the effects of these compounds on the brain. However, one limitation of using (3-bromobenzyl)(2,3-dimethoxybenzyl)amine is that it is a relatively new compound and there is still limited research on its effects.

Future Directions

There are a number of future directions for research on (3-bromobenzyl)(2,3-dimethoxybenzyl)amine. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in studying the effects of psychoactive compounds on the brain. Further research is needed to fully understand the effects of (3-bromobenzyl)(2,3-dimethoxybenzyl)amine and its potential uses.

Synthesis Methods

The synthesis of (3-bromobenzyl)(2,3-dimethoxybenzyl)amine involves the reaction between 3-bromobenzyl chloride and 2,3-dimethoxybenzylamine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure (3-bromobenzyl)(2,3-dimethoxybenzyl)amine.

Scientific Research Applications

(3-bromobenzyl)(2,3-dimethoxybenzyl)amine has been used in scientific research to study its potential effects on the central nervous system. It has been shown to have similar effects to other psychoactive compounds such as MDMA, including increased sociability and empathy. (3-bromobenzyl)(2,3-dimethoxybenzyl)amine has also been studied for its potential use in treating psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

1-(3-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-19-15-8-4-6-13(16(15)20-2)11-18-10-12-5-3-7-14(17)9-12/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHQSNGCVGQQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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